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Compound of Interest

Compound Name: Daclatasvir Impurity B

Cat. No.: B11930100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and

is based on publicly available data. It does not constitute a definitive toxicological assessment

for regulatory purposes. A comprehensive evaluation would require access to proprietary data

and further experimental studies.

Introduction
Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV)

nonstructural protein 5A (NS5A). As with any active pharmaceutical ingredient (API), the control

of impurities is a critical aspect of drug development and manufacturing to ensure patient

safety. This technical guide provides a comprehensive overview of the toxicological

assessment of Daclatasvir Impurity B, a known process-related impurity. Due to the limited

publicly available experimental toxicological data for this specific impurity, this guide focuses on

a risk-based assessment approach using structural analysis, in silico predictions, and principles

outlined in international regulatory guidelines, such as those from the International Council for

Harmonisation (ICH).

Daclatasvir Impurity B has the chemical name methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-

acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-

1-oxobutan-2-yl]carbamate and is also known as Mono-N-desvalinyl,-N-acetyl Daclatasvir. Its

CAS number is 2226541-13-3.[1] Understanding the toxicological profile of this impurity is
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essential for establishing appropriate control strategies and ensuring the safety of the final drug

product.

Toxicological Risk Assessment Workflow
In the absence of direct experimental data, a structured, risk-based approach is necessary to

evaluate the potential toxicity of a pharmaceutical impurity. The following workflow outlines the

key steps in this process.
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Figure 1: Toxicological Risk Assessment Workflow for Pharmaceutical Impurities
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Figure 1: Toxicological Risk Assessment Workflow for Pharmaceutical Impurities
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Structural and Comparative Analysis
Daclatasvir Impurity B is structurally very similar to the parent drug, Daclatasvir. The key

difference is the substitution of one of the L-valine methyl carbamate moieties with an N-acetyl

group on one of the pyrrolidine rings.

A comparative analysis of the structures of Daclatasvir and Impurity B is crucial for identifying

any new potential toxicological concerns introduced by this modification. The core structure of

both molecules, which is responsible for the pharmacological activity, remains largely

unchanged. Therefore, the general toxicological profile of Impurity B is likely to be similar to

that of Daclatasvir. However, the introduction of the N-acetylpyrrolidine group warrants a

specific assessment.

In Silico Toxicological Prediction
In the absence of empirical data, in silico (computational) toxicology provides a valuable tool for

predicting the potential toxicity of a chemical based on its structure. Various (Quantitative)

Structure-Activity Relationship ((Q)SAR) models are available to predict a range of toxicological

endpoints, including genotoxicity, carcinogenicity, and hepatotoxicity.

4.1 Genotoxicity Assessment (ICH M7)

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive

(mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. The assessment

begins with an in silico analysis for structural alerts that are associated with mutagenicity.
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Figure 2: ICH M7 Classification Workflow for Mutagenic Impurities
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Figure 2: ICH M7 Classification Workflow for Mutagenic Impurities
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Based on a structural analysis of Daclatasvir Impurity B, there are no obvious structural alerts

for mutagenicity. The N-acetylpyrrolidine moiety is generally not considered a structural alert for

DNA reactivity. However, a formal in silico assessment using validated (Q)SAR software (e.g.,

Derek Nexus, Sarah Nexus) would be required for a definitive conclusion. In the absence of

such alerts from two complementary (Q)SAR models (one expert rule-based and one

statistical-based), Daclatasvir Impurity B would likely be classified as ICH M7 Class 5,

meaning it is considered to have no mutagenic potential.

4.2 Other Toxicological Endpoints

In silico models can also predict other toxicological endpoints. A summary of potential

predictions for Daclatasvir Impurity B, based on its structure, is presented in the table below.

It is important to note that these are predictions and would require experimental verification.

Toxicological Endpoint In Silico Prediction Rationale

Genotoxicity Unlikely to be genotoxic
No clear structural alerts for

mutagenicity.

Carcinogenicity
Unlikely to be a direct

carcinogen

Dependent on the absence of

genotoxicity.

Hepatotoxicity Possible

The parent drug, Daclatasvir, is

metabolized in the liver and

has been associated with rare

cases of liver injury, although

often in combination with other

antiviral agents.[2] The

impurity may share similar

metabolic pathways.

Developmental and

Reproductive Toxicity (DART)
Insufficient data for prediction

The parent drug has shown

reproductive toxicity in animal

studies. A conservative

approach would assume the

impurity may have similar

properties.
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Toxicology of Structural Analogues
To further support the toxicological assessment, data on structurally related compounds can be

reviewed. The key structural feature differentiating Impurity B from Daclatasvir is the N-

acetylpyrrolidine moiety.

A search for toxicological data on N-acetylpyrrolidine and related simple structures does not

indicate a significant toxicological concern, particularly regarding genotoxicity. For example, N-

acetylpyrrolidine itself is not known to be a potent toxicant. However, N-nitrosopyrrolidine,

which contains a nitroso group attached to the pyrrolidine nitrogen, is a known genotoxic

carcinogen.[3][4] The absence of the N-nitroso group in Daclatasvir Impurity B is a critical

distinction that significantly lowers the concern for genotoxicity.

Experimental Protocols (Hypothetical)
While no specific experimental data for Daclatasvir Impurity B is publicly available, the

following are standard experimental protocols that would be used to definitively assess its

toxicological profile.

6.1 Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To assess the mutagenic potential of the impurity.

Methodology: The assay would be conducted using various strains of Salmonella

typhimurium and Escherichia coli, with and without metabolic activation (S9 mix). The

impurity would be tested at a range of concentrations. An increase in the number of revertant

colonies compared to the negative control would indicate a positive result.

6.2 In Vitro Micronucleus Test

Purpose: To detect chromosomal damage in mammalian cells.

Methodology: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79)

would be exposed to the impurity at various concentrations, with and without metabolic

activation. Cells would be analyzed for the presence of micronuclei, which are indicative of

chromosomal breakage or loss.
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6.3 Repeated-Dose Toxicity Study

Purpose: To determine the potential target organs of toxicity and to establish a No-Observed-

Adverse-Effect Level (NOAEL).

Methodology: A 28-day repeated-dose oral toxicity study in a rodent species (e.g., rats)

would be conducted. The impurity would be administered daily at three or more dose levels.

A comprehensive set of endpoints would be evaluated, including clinical observations, body

weight, food consumption, clinical pathology, and histopathology of major organs.

Conclusion and Control Strategy
Based on the available information and a risk-based toxicological assessment, Daclatasvir
Impurity B is unlikely to be a genotoxic impurity. Its structural similarity to the parent drug,

Daclatasvir, suggests that its general toxicological profile would be similar. The key structural

modification, the N-acetylpyrrolidine moiety, does not raise significant alerts for novel toxicity.

Therefore, Daclatasvir Impurity B would most likely be considered a non-mutagenic impurity

and controlled according to the principles of ICH Q3A/B guidelines. The qualification threshold

for such an impurity would be based on the maximum daily dose of Daclatasvir. For a drug with

a maximum daily dose of up to 2 g/day , the qualification threshold is typically the lesser of

0.15% or 1.0 mg total daily intake.

A definitive toxicological assessment and the establishment of a permitted daily exposure

(PDE) would necessitate conducting experimental studies as outlined in the hypothetical

protocols. However, for the purpose of quality control in drug manufacturing, controlling this

impurity at or below the ICH Q3A/B identification and qualification thresholds is a scientifically

sound and protective approach for patient safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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